4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
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Overview
Description
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes two amino groups at positions 4 and 6, an oxo group at position 2, and a carbaldehyde group at position 5. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde typically involves the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with a suitable aldehyde under basic conditions. For example, the compound can be synthesized by suspending 4-hydroxy-2,5,6-triaminopyrimidine sulfate in water and mixing it with a sodium hydroxide solution. The reaction mixture is then treated with an aldehyde, such as ethyl 4-isocyanatobenzoate, in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4,6-diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei. This inhibition disrupts the folate metabolism pathway, leading to antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido: This compound is similar in structure but has a ureido group instead of a carbaldehyde group.
2,4-Diamino-6-chloropyrimidine: This compound has a chlorine atom at position 6 instead of an amino group.
4,6-Diamino-3-hydroxy-2-oxo-2,3-dihydro-1,3,5-triazine-1-oxide: This compound has a triazine ring and an additional hydroxyl group.
Uniqueness
4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to the presence of both amino and carbaldehyde groups, which provide a versatile platform for chemical modifications
Properties
CAS No. |
113203-37-5 |
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Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4,6-diamino-2-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(1-10)4(7)9-5(11)8-3/h1H,(H5,6,7,8,9,11) |
InChI Key |
CBEMFMTWZRBQBO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(NC(=O)N=C1N)N |
Origin of Product |
United States |
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